3',4'-Dihydrorhodovibrin
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Overview
Description
3',4'-Dihydrorhodovibrin is a xanthophyll.
Scientific Research Applications
Biochemical Insights and Structural Studies
The research into 3',4'-Dihydrorhodovibrin reveals significant biochemical and structural insights. For instance, the work of Komori et al. (1998) delves into the carotenoid biosynthesis pathway in Rhodospirillum rubrum, uncovering the role of this compound in this process. They found that a Tn5 lesion in the rhodopin 3,4-desaturase of R. rubrum leads to the accumulation of this compound, suggesting its significance in the biosynthesis pathway of carotenoids, a class of pigments essential in many biological functions (Komori et al., 1998).
Enzymology and Microbial Studies
Another area where this compound is pertinent is in the study of enzymology and microbial activities. Ishida et al. (1998) identified a primitive pathway of porphyrin biosynthesis in Desulfovibrio vulgaris. Their findings suggest a unique enzymatic process involving this compound in the early stages of heme biosynthesis in D. vulgaris, providing insights into microbial metabolism and evolutionary biology (Ishida et al., 1998).
Properties
Molecular Formula |
C41H62O2 |
---|---|
Molecular Weight |
586.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaen-2-ol |
InChI |
InChI=1S/C41H62O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-17,20-29,42H,18-19,30-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
InChI Key |
HZZSQEYTDMZTNV-LPPVHDQUSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCCC(C)(C)OC)\C)\C)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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